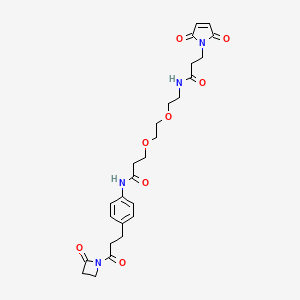

Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD

説明

特性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYWUPKGDHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037589-69-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AZD1208

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of AZD1208, a potent and selective pan-Pim kinase inhibitor. The "Mal-amido-PEG2-C2-amido-Ph-C2-CO-" component of the specified molecule is a linker technology, likely for conjugation in antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs). This guide will focus on the pharmacologically active component, AZD1208.

Executive Summary

AZD1208 is an orally bioavailable small molecule that exhibits potent, ATP-competitive inhibition of all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways that are frequently upregulated in hematological malignancies and solid tumors, promoting cell proliferation and survival.[1][2] AZD1208 disrupts these pro-survival signals, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. Its primary mechanism involves the modulation of the mTOR signaling pathway and its downstream effectors.

Core Mechanism of Action: Pan-Pim Kinase Inhibition

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of proto-oncogenes that are overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and prostate cancer.[1][3] They play a significant role in cell cycle progression, apoptosis, and protein translation. AZD1208 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases and preventing the phosphorylation of their downstream substrates.[2]

Quantitative Inhibition Profile

AZD1208 demonstrates low nanomolar potency against all three Pim kinase isoforms. The inhibitory activity has been quantified through both enzymatic and cell-based assays.

| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |

| Ki (nM) | 0.1 | 1.92 | 0.4 | [2] |

| IC50 (nM) (Enzymatic Assay, low ATP) | 0.4 | 5.0 | 1.9 | [1][2][4] |

| IC50 (nM) (Enzymatic Assay, 5 mM ATP) | 2.6 | 164 | 17 | [1][2] |

Key Signaling Pathways Modulated by AZD1208

The anti-neoplastic effects of AZD1208 are primarily mediated through its impact on the mTOR signaling pathway, a central regulator of cell growth and proliferation.

Caption: AZD1208 inhibits Pim kinases, disrupting downstream mTOR signaling and promoting anti-tumor effects.

Downregulation of mTORC1 Substrates

AZD1208 treatment leads to a dose-dependent reduction in the phosphorylation of key mTORC1 substrates, including:

-

4E-BP1 (eIF4E-binding protein 1): Hypophosphorylation of 4E-BP1 leads to its binding to eIF4E, inhibiting the formation of the eIF4F translation initiation complex and thereby suppressing cap-dependent mRNA translation.[1][2][4]

-

p70S6K (p70S6 Kinase): Inhibition of p70S6K phosphorylation prevents the subsequent phosphorylation of the S6 ribosomal protein, a key step in the regulation of protein synthesis and cell size.[1][2]

Induction of Apoptosis

Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter). By inhibiting Pim kinases, AZD1208 prevents the phosphorylation of BAD, allowing it to sequester anti-apoptotic Bcl-2 and Bcl-xL, ultimately leading to the activation of the intrinsic apoptotic pathway.[1][3] This is often accompanied by an increase in cleaved caspase-3.[2]

Cell Cycle Arrest

Pim kinases are known to phosphorylate cell cycle regulators such as p27Kip1. Inhibition of Pim kinases by AZD1208 can lead to the stabilization of p27, resulting in a G1/S phase cell cycle arrest.[2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of AZD1208's mechanism of action are provided below.

Pan-Pim Kinase Inhibition Assay

This assay quantifies the inhibitory activity of AZD1208 against the three Pim kinase isoforms.

-

Principle: A mobility shift assay is used to measure the phosphorylation of a fluorescently labeled peptide substrate by the respective Pim kinase.

-

Materials:

-

Purified human Pim-1, Pim-2, and Pim-3 enzymes.

-

Fluorescently labeled BAD peptide substrate.

-

ATP.

-

AZD1208.

-

Assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Tween 20, 50 µg/mL BSA, 10 mM MgCl2).

-

Stop solution (100 mM HEPES, pH 7.5, 25 mM EDTA, 0.015% Brij-35).

-

-

Procedure:

-

Prepare a serial dilution of AZD1208 in DMSO.

-

In a microplate, combine the assay buffer, Pim kinase enzyme, and AZD1208 at various concentrations.

-

Initiate the reaction by adding a mixture of the BAD peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Analyze the ratio of phosphorylated to unphosphorylated substrate using a suitable microfluidic capillary electrophoresis system.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

This assay determines the effect of AZD1208 on the proliferation of cancer cell lines.

-

Principle: A resazurin-based assay (e.g., CellTiter-Blue) measures the metabolic activity of viable cells.

-

Materials:

-

AML cell lines (e.g., MOLM-16, KG-1a).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

AZD1208.

-

CellTiter-Blue reagent.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Treat the cells with a serial dilution of AZD1208 or vehicle control (DMSO) for 72 hours.

-

Add CellTiter-Blue reagent to each well and incubate for 4 hours at 37°C.

-

Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Immunoblotting

This technique is used to detect changes in the phosphorylation status of key signaling proteins following AZD1208 treatment.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins and their phosphorylated forms.

-

Materials:

-

AML cell lines.

-

AZD1208.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-p70S6K, anti-p70S6K, anti-p-BAD, anti-BAD, anti-cleaved caspase-3, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture cells and treat with various concentrations of AZD1208 for the desired time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of AZD1208.

Caption: A representative workflow for the preclinical evaluation of AZD1208.

Conclusion

AZD1208 is a potent pan-Pim kinase inhibitor that exerts its anti-tumor effects by disrupting critical pro-survival signaling pathways, primarily the mTOR pathway. Its mechanism of action, characterized by the inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest, provides a strong rationale for its investigation as a therapeutic agent in various malignancies, particularly those with aberrant Pim kinase expression. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the continued exploration of Pim kinase inhibitors.

References

An In-depth Technical Guide to the Synthesis and Characterization of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of a complex linker-drug conjugate, identified as Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD. This molecule is designed for application in targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise delivery of a cytotoxic payload is paramount. The structure combines a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG spacer to improve pharmacokinetic properties, and a cleavable linker system attached to a representative cytotoxic payload, generically termed "AZD". This guide details the multi-step synthetic route, provides explicit experimental protocols, summarizes characterization data, and visualizes key processes. While the specific "AZD" payload is generalized, the principles and methodologies presented are broadly applicable to the synthesis of similar complex bioconjugates.

Introduction

Antibody-drug conjugates (ADCs) represent a highly promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of payload release.[4][5][] An ideal linker must be stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the active payload upon internalization into the target cancer cell.[1][4][7]

The molecule this compound is a sophisticated linker-payload system designed for this purpose. Its key components are:

-

Maleimide (Mal): A reactive group that forms a stable thioether bond with cysteine residues on an antibody.[][8]

-

PEG2 Linker: A two-unit polyethylene (B3416737) glycol spacer that enhances hydrophilicity, which can reduce aggregation and improve the overall pharmacological properties of the conjugate.[9]

-

Cleavable Moiety: The amido-Ph-C2-CO portion represents a system, likely sensitive to lysosomal enzymes, designed for controlled payload release inside the target cell.[5][10][11]

-

AZD Payload: Represents a potent cytotoxic agent. For the purposes of this guide, we will model this on a generic but potent kinase inhibitor.

This guide will systematically describe the synthetic pathway from commercially available starting materials to the final product and the analytical methods used to confirm its identity and purity at each stage.

Synthetic Strategy

The synthesis of the target molecule is approached via a convergent strategy, where key fragments are synthesized separately and then coupled in the final steps. This approach allows for easier purification of intermediates and generally leads to higher overall yields. The synthesis is divided into three main parts:

-

Part A: Synthesis of the Maleimide-PEG Fragment (3)

-

Part B: Synthesis of the Phenyl-Linker-Payload Fragment (6)

-

Part C: Coupling of Fragments and Final Product Formation (7)

Overall Synthetic Workflow

The multi-step synthesis is visualized in the workflow diagram below.

Caption: Convergent synthesis workflow for the target linker-payload molecule.

Experimental Protocols

Materials and General Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by LC-MS. Purification of intermediates and the final product was performed by flash column chromatography or preparative reverse-phase HPLC.[12][13] Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.[14][15] High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument.

Synthesis of Maleimide-PEG2-NH2 Fragment (3)

-

Step 1a: Synthesis of Boc-NH-PEG2-Maleimide Intermediate

-

Protocol: To a solution of Boc-NH-PEG2-COOH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add maleic anhydride (1.1 eq) and triethylamine (B128534) (TEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add acetic anhydride (2.0 eq) and sodium acetate (B1210297) (0.5 eq). Heat the reaction to 40°C and stir for 4 hours. After cooling, the reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash chromatography.

-

-

Step 1b: Deprotection to yield Maleimide-PEG2-NH2 (3)

-

Protocol: Dissolve the Boc-protected intermediate from Step 1a in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) three times to yield the TFA salt of the desired amine fragment (3), which is used in the next step without further purification.

-

Synthesis of Phenyl-Linker-Payload Fragment (6)

-

Step 2: Amide Coupling to form Fragment (6)

-

Protocol: To a solution of the AZD-NH2 payload (4) (1.0 eq) and the phenyl-linker acid (5) (1.05 eq) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction mixture at room temperature for 6 hours. The reaction is monitored by LC-MS. Upon completion, the mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product (6) is purified by flash chromatography.

-

Final Coupling to Synthesize this compound (7)

-

Step 3: Final Amide Coupling

-

Protocol: Combine the Phenyl-Linker-Payload Fragment (6) (1.0 eq) and the Maleimide-PEG2-NH2 Fragment (3) (TFA salt, 1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (4.0 eq). Stir the mixture at room temperature overnight. The reaction progress is monitored by LC-MS. The final product is purified directly from the reaction mixture using preparative reverse-phase HPLC to yield the target molecule (7) as a white solid.

-

Characterization Data

The identity and purity of all intermediates and the final product were confirmed using a suite of analytical techniques.[7][16] Representative data are summarized below.

Table 1: Summary of Intermediate Characterization

| Compound | Method | Expected Result | Observed Result | Purity (HPLC) |

| Fragment (3) | ESI-MS | [M+H]⁺ = 215.10 | [M+H]⁺ = 215.12 | >95% |

| Fragment (6) | ESI-MS | [M+H]⁺ = (MW of AZD + 175.08) | Varies with AZD | >98% |

| ¹H NMR | Ar-H, Alkyl-H peaks | Consistent with structure |

Table 2: Characterization of Final Product (7)

| Analysis Method | Parameter | Expected Value | Observed Value |

| HRMS (ESI-TOF) | [M+H]⁺ | (MW of AZD + 372.18) | Varies with AZD payload |

| ¹H NMR (400 MHz) | Maleimide protons | Singlet, ~δ 6.8 ppm | δ 6.81 (s, 2H) |

| PEG protons | Multiplets, δ 3.5-3.8 ppm | δ 3.55-3.75 (m, 8H) | |

| Aromatic protons | Multiplets, δ 7.1-7.6 ppm | Consistent with structure | |

| RP-HPLC [12][17] | Purity | >95% | 97.2% |

| Retention Time | - | 15.4 min (Gradient method) |

Mechanism of Action and Biological Context

The final conjugate is designed to be attached to a tumor-targeting antibody. Once the resulting ADC binds to its target antigen on a cancer cell, it is internalized, typically via receptor-mediated endocytosis.[3][18]

Intracellular Payload Release

Inside the cell, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. The amido-Ph-C2 linker is designed to be susceptible to cleavage by lysosomal enzymes like Cathepsin B.[10][11] This enzymatic cleavage initiates a self-immolative cascade that liberates the active "AZD" payload into the cytoplasm.

Caption: Intracellular processing of the ADC and release of the cytotoxic payload.

Hypothetical Payload Signaling Pathway

Assuming the "AZD" payload is a MEK inhibitor (e.g., similar to AZD8330), its release would disrupt the RAS/RAF/MEK/ERK signaling pathway, which is often constitutively active in cancer and drives cell proliferation.[19]

Caption: Inhibition of the MEK/ERK pathway by the released 'AZD' payload.

Conclusion

This technical guide outlines a robust and reproducible synthetic route for the linker-payload molecule this compound. The convergent strategy, detailed protocols, and comprehensive characterization data provide a solid foundation for the production of this key component for targeted therapeutics. The modular nature of the synthesis allows for the straightforward substitution of the linker components or the cytotoxic payload, making this a versatile platform for the development of next-generation antibody-drug conjugates. The provided workflows and pathway diagrams offer clear visual aids to understand both the chemical synthesis and the biological mechanism of action.

References

- 1. abzena.com [abzena.com]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD (PF-05231023): A Long-Acting FGF21 Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the long-acting Fibroblast Growth Factor 21 (FGF21) analogue, commonly known as PF-05231023. While initially inquired about as "Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD," the scientifically recognized and publicly documented designation for this molecule is PF-05231023. This document details its chemical structure, physicochemical properties, mechanism of action through the FGF21 signaling pathway, and relevant experimental data. The information is intended to support researchers and drug development professionals in understanding and utilizing this potent metabolic regulator.

Chemical Identity and Structure

PF-05231023 is a complex bioconjugate that consists of two engineered [des-His1, Ala129Cys]FGF21 molecules covalently attached to a non-targeting human IgG1 κ scaffold. The linkage is achieved through a maleimide-containing linker, giving the molecule its extended half-life and enhanced stability. The term "this compound" describes the linker and a payload, where "AZD" appears to be an internal or less common identifier. The core active component is the FGF21 analogue.

The chemical structure of the linker-payload portion, as represented in public databases, is detailed below.

Synonyms: Mal-PEG2-AZD, PF-05231023[1]

Chemical Structure

The linker component facilitates the covalent attachment to the engineered cysteine residue on the FGF21 analogue via a maleimide (B117702) group. The full structure of PF-05231023 is a large biomolecule, and the following details pertain to the linker-payload moiety identified by CAS Number 1037589-69-7.

IUPAC Name: 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide

SMILES: C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

InChI: InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32)

Physicochemical Properties

A summary of the key physicochemical properties of the linker-payload component of PF-05231023 is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂N₄O₈ | ChemScene |

| Molecular Weight | 528.55 g/mol | MedChemExpress, ChemScene |

| CAS Number | 1037589-69-7 | MedChemExpress, ChemScene |

| Purity | ≥98% | ChemScene |

| Solubility | DMSO: 100 mg/mL (189.20 mM; requires ultrasonic) | MedChemExpress |

| In vivo (formulation): ≥ 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | MedChemExpress | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | MedChemExpress |

| Topological Polar Surface Area (TPSA) | 151.42 Ų | ChemScene |

| LogP | 0.1712 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 8 | ChemScene |

| Rotatable Bonds | 16 | ChemScene |

Mechanism of Action: The FGF21 Signaling Pathway

PF-05231023 functions as a potent agonist of the FGF21 receptor complex. FGF21 is a hormone that plays a crucial role in regulating glucose and lipid metabolism.[2] Its signaling is mediated through a complex formed by an FGF receptor (primarily FGFR1c) and a co-receptor, β-Klotho.[3] The binding of FGF21 to this complex activates downstream signaling cascades, leading to a variety of metabolic effects.

The primary mechanism of action for the weight-loss effects of PF-05231023 in preclinical models is a reduction in food intake.[3][4] It also exerts direct effects on lipid metabolism, leading to reduced triglyceride levels and improved lipid profiles.[2][5]

Below is a diagram illustrating the general FGF21 signaling pathway.

Caption: A simplified diagram of the FGF21 signaling pathway.

Experimental Protocols

While a specific, detailed synthesis protocol for the proprietary molecule PF-05231023 is not publicly available, a general workflow for the bioconjugation of a maleimide-PEG linker to a protein containing an engineered cysteine can be described.

General Bioconjugation Protocol (Maleimide-Thiol Reaction)

This protocol outlines the general steps for conjugating a maleimide-containing linker to a thiol-containing protein, such as the engineered FGF21 analogue used in PF-05231023.

Caption: A generalized workflow for maleimide-thiol bioconjugation.

In Vivo Experimental Design: A Representative Study

The following table summarizes a typical experimental design for evaluating the in vivo efficacy of PF-05231023 in a diet-induced obese (DIO) mouse model, based on published studies.[6][7]

| Parameter | Description |

| Animal Model | Diet-induced obese (DIO) mice |

| Treatment Groups | - Vehicle control- PF-05231023 (various dose levels, e.g., 1, 3, 10 mg/kg) |

| Administration Route | Subcutaneous (SC) or Intravenous (IV) |

| Dosing Frequency | Once weekly |

| Study Duration | 3-4 weeks |

| Key Endpoints | - Body weight- Food intake- Plasma glucose and insulin (B600854) levels (e.g., during an oral glucose tolerance test - OGTT)- Plasma lipid profile (triglycerides, cholesterol)- Plasma levels of PF-05231023 (pharmacokinetics) |

Analytical Characterization

The characterization of a complex bioconjugate like PF-05231023 requires a suite of analytical techniques to confirm its identity, purity, and stability.

| Analytical Method | Purpose |

| SDS-PAGE | To determine the apparent molecular weight and purity of the conjugate. |

| Size Exclusion Chromatography (SEC-HPLC) | To assess the aggregation state and purity of the conjugate. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and its components. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the structure of the linker and confirm its conjugation to the protein. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the concentration of PF-05231023 in plasma samples for pharmacokinetic studies.[6] |

Summary of Preclinical and Clinical Findings

PF-05231023 has been evaluated in various preclinical models and in human clinical trials. A summary of the key findings is presented below.

| Study Type | Key Findings | References |

| In Vitro | Potent agonist activity at the FGFR1c/β-Klotho complex, stimulating ERK1/2 phosphorylation. | [8] |

| Rodent Models (DIO mice) | - Significant reduction in body weight.- Decreased plasma glucose and triglycerides.- Improved insulin sensitivity. | [6][7][8] |

| Non-Human Primates | - Marked decrease in food intake leading to reduced body weight.- Improved lipid profiles. | [5] |

| Human Clinical Trials | - Significant decrease in body weight in overweight/obese subjects with type 2 diabetes.- Improved plasma lipoprotein profile.- Increased adiponectin levels.- Dose-dependent changes in markers of bone formation and resorption.- Some studies reported increases in blood pressure and pulse rate at higher doses. | [5] |

Conclusion

PF-05231023 is a long-acting FGF21 analogue with significant potential as a therapeutic agent for metabolic disorders, including obesity and dyslipidemia. Its unique structure, combining an engineered FGF21 protein with a non-targeting antibody scaffold via a stable linker, results in a molecule with an extended pharmacokinetic profile and potent biological activity. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and experimental considerations for researchers and drug developers working in the field of metabolic diseases. Further investigation into its long-term safety and efficacy is ongoing.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | PF-05231023 reduces lipid deposition in apolipoprotein E-deficient mice by inhibiting the expression of lipid synthesis genes [frontiersin.org]

- 3. PF-05231023, a long-acting FGF21 analogue, decreases body weight by reduction of food intake in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF-05231023, a long-acting FGF21 analogue, decreases body weight by reduction of food intake in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Long-Acting FGF21 Molecule, PF-05231023, Decreases Body Weight and Improves Lipid Profile in Non-human Primates and Type 2 Diabetic Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics (PK), Pharmacodynamics (PD) and Integrated PK/PD Modeling of a Novel Long Acting FGF21 Clinical Candidate PF-05231023 in Diet-Induced Obese and Leptin-Deficient Obese Mice | PLOS One [journals.plos.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. medkoo.com [medkoo.com]

The Role of Maleimide in the Bioconjugation of PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. Maleimide (B117702) chemistry plays a pivotal role in the bioconjugation of PROTACs, offering a robust and specific method for covalently linking these components, particularly through reaction with cysteine residues on the target protein. This technical guide provides a comprehensive overview of the role of maleimide in PROTAC bioconjugation, including the underlying chemistry, quantitative data on the efficacy of maleimide-utilizing and analogous covalent PROTACs, detailed experimental protocols, and visual representations of key pathways and workflows.

The Core Chemistry: Maleimide-Thiol Michael Addition

The primary role of maleimide in PROTAC bioconjugation lies in its highly efficient and selective reaction with thiol groups, most notably the sulfhydryl side chain of cysteine residues in proteins. This reaction, a Michael addition, proceeds under mild, biocompatible conditions, typically at a pH range of 6.5-7.5, and is significantly faster than reactions with other nucleophilic residues like amines at neutral pH.[1]

The maleimide group's electrophilic double bond is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue, resulting in the formation of a stable thioether bond. This covalent linkage ensures the irreversible binding of the PROTAC to its target protein, a key feature of covalent PROTACs that can lead to enhanced potency and prolonged duration of action.

While highly effective, the stability of the resulting succinimide (B58015) ring can be a concern. It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment, which can lead to off-target effects.[2] To mitigate this, strategies such as hydrolysis of the succinimide ring to a more stable ring-opened product have been developed.[3]

Quantitative Efficacy of Cysteine-Targeted Covalent PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). While specific data for PROTACs explicitly using a maleimide linker for target engagement is emerging, a strong parallel can be drawn with other covalent PROTACs that target cysteine residues via similar Michael addition reactions, such as those utilizing acrylamide (B121943) or cyano-acrylamide warheads.

Table 1: Degradation Efficacy of Covalent EGFR-Targeting PROTACs

| PROTAC | Target (Cell Line) | Warhead Chemistry | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |

| P3 | EGFRdel19 (HCC827) | Purine-based | VHL | 0.51 | Not Reported | [1] |

| EGFRL858R/T790M (H1975) | 126.2 | Not Reported | [1] | |||

| C6 | EGFRL858R/T790M/C797S (H1975-TM) | Acrylamide | CRBN | 10.2 | Not Reported | [1][4] |

| EGFRDel19/T790M/C797S | 36.5 | Not Reported | [4] | |||

| CP17 | EGFRdel19 (HCC827) | Purine-based (covalent) | CRBN | 0.49 | Not Reported | [3][5] |

| EGFRL858R/T790M (H1975) | 1.56 | Not Reported | [5] | |||

| PROTAC 1q | EGFRL858R/T790M (H1975) | CO-1686 derivative | VHL | 355.9 | >90% | [6] |

| PROTAC 10 | EGFRdel19 (HCC827) | Pyrido[3,4-d]pyrimidine | Not Specified | 34.8 | ~90% | [7] |

Table 2: Degradation Efficacy of Covalent BTK-Targeting PROTACs

| PROTAC | Target (Cell Line) | Warhead Chemistry | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |

| RC-1 | BTK (MOLM-14) | Cyano-acrylamide | CRBN | 6.6 | Not Reported | [2] |

| MT-802 | BTK | Ibrutinib derivative | CRBN | ~12 | >99% | [8] |

Experimental Protocols

General Protocol for Maleimide-Based Bioconjugation of a PROTAC Component

This protocol describes the general steps for conjugating a maleimide-functionalized linker to a cysteine-containing peptide or protein, a key step in assembling certain PROTACs.

Materials:

-

Cysteine-containing peptide/protein

-

Maleimide-functionalized linker (e.g., Maleimide-PEG-NHS ester)

-

Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)

-

Reducing agent (e.g., TCEP, tris(2-carboxyethyl)phosphine)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., HPLC or FPLC)

Procedure:

-

Reduction of Disulfides (if necessary): Dissolve the cysteine-containing peptide/protein in degassed conjugation buffer. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds.

-

Conjugation Reaction: Dissolve the maleimide-functionalized linker in a compatible solvent (e.g., DMSO) and add it to the reduced peptide/protein solution at a 10-20 fold molar excess.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a 100-fold molar excess of the quenching reagent to consume any unreacted maleimide. Incubate for 30 minutes.

-

Purification: Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and unconjugated starting materials.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., LC-MS) and assess the conjugation efficiency by UV-Vis spectroscopy or HPLC.

Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

-

Target cell line

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.

-

Western Blotting: Transfer the proteins to a membrane. Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

-

Data Interpretation: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Processes and Pathways

Diagram 1: Maleimide-Thiol Bioconjugation Reaction

Caption: The Michael addition reaction between a maleimide and a thiol group.

Diagram 2: PROTAC-Mediated Protein Degradation Workflow

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Diagram 3: Simplified EGFR Signaling Pathway Targeted by PROTACs

Caption: EGFR signaling pathway and the intervention by EGFR-targeting PROTACs.

Conclusion

Maleimide chemistry provides a powerful and versatile tool for the bioconjugation of PROTACs, enabling the creation of potent covalent degraders that can irreversibly bind to their target proteins. The high selectivity for cysteine residues and the efficiency of the Michael addition reaction make it an attractive strategy for PROTAC design. While challenges such as the stability of the resulting linkage exist, ongoing research into linker technology and conjugation strategies continues to refine and improve the application of maleimide and analogous reactive groups in the development of next-generation protein degraders. This guide serves as a foundational resource for researchers and drug developers seeking to leverage this important bioconjugation technique in the pursuit of novel therapeutics.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][2] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments.[3] This enhanced solubility is crucial not only for facile handling and formulation but also for improving the bioavailability of the molecule.[4] By mitigating the hydrophobicity of the two ligands, PEG linkers can prevent aggregation and improve the overall pharmacokinetic profile of the PROTAC.[5]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1]

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[6] The length and flexibility of the PEG linker are critical determinants in this process.[6] An optimal linker length allows the two ligands to bind to their respective proteins without steric hindrance, enabling the necessary protein-protein interactions for ubiquitination. The flexibility of PEG linkers provides the conformational freedom required for the PROTAC to adopt an optimal orientation for ternary complex formation, which can be particularly beneficial for challenging targets.[6]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies a more complete degradation of the target protein. The length of the PEG linker has been shown to have a profound impact on both of these parameters.

| Target Protein | E3 Ligase | Linker Type | Number of PEG Units | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 0 | < 500 | > 90 | [7] |

| BRD4 | CRBN | PEG | 1 | > 5000 | ~20 | [7] |

| BRD4 | CRBN | PEG | 2 | > 5000 | ~40 | [7] |

| BRD4 | CRBN | PEG | 4 | < 500 | > 90 | [7] |

| BRD4 | CRBN | PEG | 5 | < 500 | > 90 | [7] |

| BTK | CRBN | PEG/Alkyl | 4 | 1.8 | > 95 | [8] |

| BTK | CRBN | PEG/Alkyl | 8 | 4.3 | > 95 | [8] |

| BTK | CRBN | PEG/Alkyl | 12 | 10.2 | > 95 | [8] |

Signaling Pathway and Experimental Workflow

To understand the function of PEG linkers in PROTACs, it is essential to visualize the underlying biological pathway and the experimental workflow used to evaluate these molecules.

PROTAC-mediated protein degradation pathway.

A typical workflow for PROTAC development.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTACs with PEG linkers.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[3]

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.[3]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[3]

-

Determine the protein concentration of each lysate using a BCA protein assay.[3]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[3]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Wash the membrane again and detect the chemiluminescent signal using an imaging system.[3]

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[3]

-

In-Cell Western Assay for Protein Degradation

This plate-based immunofluorescence method offers a higher throughput alternative to traditional Western blotting for quantifying protein degradation.[6]

-

Cell Plating and Treatment:

-

Fixation and Permeabilization:

-

Immunostaining and Detection:

-

Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.[6]

-

Incubate with the primary antibody against the target protein overnight at 4°C.[6]

-

Wash the cells and incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.[6]

-

Wash the cells and allow them to dry completely.[6]

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).[6]

-

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability.[9][10]

-

Cell Culture:

-

Permeability Measurement:

-

On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 0.25% BSA).[9]

-

To measure apical to basolateral (A-B) permeability, add the PROTAC compound to the apical chamber and fresh transport buffer to the basolateral chamber.[10]

-

To measure basolateral to apical (B-A) permeability, add the PROTAC to the basolateral chamber and fresh buffer to the apical chamber.[10]

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[9]

-

At the end of the incubation, collect samples from both the donor and receiver chambers.[9]

-

-

Analysis:

Biophysical Assays for Ternary Complex Formation

These assays are crucial for understanding the thermodynamics and kinetics of PROTAC-induced ternary complex formation.

-

Surface Plasmon Resonance (SPR):

-

Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.[12]

-

To measure binary binding, inject the PROTAC over the surface at various concentrations.[12]

-

To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase surface.[12]

-

Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions. The cooperativity factor (alpha) can be calculated from these values.[12]

-

-

Isothermal Titration Calorimetry (ITC):

-

Place the E3 ligase in the ITC cell and the PROTAC in the injection syringe to measure the binary interaction.[13]

-

To measure the ternary complex formation, place a pre-formed complex of the E3 ligase and the target protein in the cell and titrate in the PROTAC.[13]

-

The heat changes upon each injection are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.[13]

-

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET):

-

Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).[14]

-

In the presence of the PROTAC, the formation of the ternary complex brings the tags into proximity.[14]

-

Add a FRET donor (e.g., terbium-conjugated anti-GST antibody) and a FRET acceptor (e.g., fluorescently labeled anti-His antibody).[14]

-

Excitation of the donor will result in energy transfer to the acceptor if they are in close proximity, leading to a FRET signal that is proportional to the amount of ternary complex formed.[14]

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] A thorough understanding of the principles outlined in this guide, coupled with the systematic application of the described experimental protocols, will empower researchers to accelerate the development of novel and potent targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

In vitro evaluation of Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro evaluation of PF-05231023, a long-acting analog of Fibroblast Growth Factor 21 (FGF21). Initially identified by the chemical name Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD, PF-05231023 is a fusion protein. It comprises an engineered FGF21 variant covalently linked to a human IgG1 Fc fragment, a modification that significantly extends its half-life while retaining potent biological activity.[1] As an FGF21-receptor agonist, PF-05231023 holds potential for the treatment of type 2 diabetes and other metabolic diseases.[1] This document details the core in vitro assays for characterizing the potency and mechanism of action of PF-05231023, including detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action

PF-05231023 exerts its metabolic effects by acting as a potent agonist at the FGF receptor 1c (FGFR1c)/β-Klotho complex.[1] The formation of this ternary complex is essential for initiating downstream intracellular signaling. A primary and measurable outcome of this activation is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] This signaling cascade, predominantly in adipose tissue, is believed to mediate many of the therapeutic effects of FGF21 analogs, including enhanced glucose uptake and regulation of lipid metabolism.[3]

Quantitative Data Summary

The in vitro potency of PF-05231023 and other FGF21 analogs is determined through various functional and binding assays. The following table summarizes key quantitative data for PF-05231023 and a representative engineered FGF21 analog.

| Compound | Assay | Cell Line/System | Parameter | Value | Reference |

| PF-05231023 | ERK1/2 Phosphorylation | Cells expressing FGFR1c/β-Klotho | EC₅₀ | ~0.5–1 nM | [1] |

| Engineered FGF21 Analog (FGF21WF) | Binding to soluble β-Klotho | Microscale Thermophoresis | K_d | 3.4 ± 1.3 nM | [4] |

| Engineered FGF21 Analog (FGF21WF) | FGFR1c Tyrosine Phosphorylation | L6 cells co-expressing β-Klotho and FGFR1c | EC₅₀ | ~10-fold more potent than wild-type FGF21 | [4] |

Key In Vitro Experimental Protocols

A robust in vitro evaluation of PF-05231023 typically involves a series of assays to confirm its mechanism of action and quantify its biological activity. Below are detailed protocols for the essential experiments.

ERK1/2 Phosphorylation Assay via Western Blot

This assay is fundamental for confirming the activation of the FGFR1c/β-Klotho signaling pathway by PF-05231023.

Objective: To measure the dose-dependent increase in ERK1/2 phosphorylation in response to PF-05231023 treatment.

Materials:

-

HEK-293 cells stably co-transfected with human FGFR1c and β-Klotho.

-

Cell culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Serum-free medium for starvation.

-

PF-05231023 stock solution.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Culture and Plating:

-

Culture HEK-293 cells expressing FGFR1c/β-Klotho in standard culture medium.

-

Seed cells into 6-well plates and grow to 80-90% confluency.

-

-

Serum Starvation:

-

Aspirate the growth medium and wash the cells once with serum-free medium.

-

Incubate the cells in serum-free medium for at least 4 hours to reduce basal ERK1/2 phosphorylation.

-

-

Ligand Stimulation:

-

Prepare serial dilutions of PF-05231023 in serum-free medium.

-

Aspirate the starvation medium and add the PF-05231023 dilutions to the cells. Include a vehicle-only control.

-

Incubate for 10-15 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the treatment medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold Lysis Buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting: [5]

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.[5]

-

Transfer the separated proteins to a PVDF membrane.[5]

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.[6]

-

Wash the membrane three times with TBST for 5-10 minutes each.[6]

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.[7]

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal.[7]

-

-

Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the appropriate secondary antibody and ECL detection.[5]

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the normalized data against the concentration of PF-05231023 to generate a dose-response curve and calculate the EC₅₀ value.

-

2-Deoxyglucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes

This assay measures a key metabolic effect of FGF21 analogs: the stimulation of glucose uptake in adipocytes.

Objective: To quantify the ability of PF-05231023 to stimulate glucose uptake in a relevant cell model.

Materials:

-

3T3-L1 preadipocytes.

-

Differentiation medium (DMEM with 10% FBS, dexamethasone, IBMX, and insulin).[8]

-

KRPH Buffer (Krebs-Ringer-Phosphate-HEPES buffer).

-

PF-05231023 and insulin (B600854) (as a positive control).

-

[³H]-2-deoxyglucose or a non-radioactive 2-DG assay kit (e.g., colorimetric or fluorescent).[9]

-

Lysis buffer (e.g., 0.1% SDS).

-

Scintillation counter (for radioactive assay) or plate reader (for non-radioactive assays).

Protocol:

-

Differentiation of 3T3-L1 Preadipocytes: [8]

-

Grow 3T3-L1 preadipocytes to confluency in a 24-well plate.

-

Two days post-confluency, initiate differentiation by incubating the cells in differentiation medium containing dexamethasone, IBMX, and insulin for 2 days.[8]

-

For the next two days, culture the cells in medium containing only insulin.[8]

-

Thereafter, maintain the cells in standard culture medium (DMEM with 10% FBS) for another 4-6 days, changing the medium every 2 days. Full differentiation is typically observed by day 8-10, characterized by the accumulation of lipid droplets.[8]

-

-

Serum and Glucose Starvation:

-

Wash the differentiated adipocytes twice with PBS.

-

Incubate the cells in serum-free, low-glucose DMEM for 2-4 hours.

-

Wash the cells with KRPH buffer and incubate in KRPH buffer for 40 minutes to starve them of glucose.[9]

-

-

Stimulation:

-

Prepare dilutions of PF-05231023 and a positive control (e.g., 100 nM insulin) in KRPH buffer.

-

Add the stimulants to the cells and incubate for 20-30 minutes at 37°C.

-

-

Glucose Uptake:

-

Add [³H]-2-deoxyglucose (to a final concentration of ~0.1 mM and ~0.5 µCi/mL) to each well.

-

Incubate for 5-10 minutes at 37°C to allow for glucose uptake.

-

-

Termination and Lysis:

-

To stop the uptake, quickly wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS) to each well and incubating for 30 minutes at room temperature.

-

-

Quantification:

-

Data Analysis:

-

Normalize the glucose uptake data to the protein content in each well (determined from a parallel plate).

-

Plot the normalized glucose uptake against the concentration of PF-05231023 to determine the dose-response relationship.

-

Visualizations: Signaling Pathways and Workflows

FGF21 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PF-05231023.

General In Vitro Evaluation Workflow

The diagram below outlines a typical workflow for the in vitro characterization of an FGF21 analog like PF-05231023.

References

- 1. medkoo.com [medkoo.com]

- 2. Novel FGF21 analogues through structure-based optimization for therapeutic development: Optimized FGF21 analogues for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast Growth Factor 21 Analogs for Treating Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. 3.4. Western Blotting and Detection [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 9. abcam.com [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Ubiquitin-Proteasome System: A PROTAC-Driven Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ubiquitin-proteasome system (UPS) and its critical role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PROTAC-mediated protein degradation, including the underlying biological pathways, key experimental methodologies for characterization, and the interpretation of quantitative data.

The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery

The ubiquitin-proteasome system is a fundamental cellular process responsible for the regulated degradation of proteins, thereby maintaining protein homeostasis, and controlling a vast array of cellular functions, including signal transduction, cell cycle progression, and DNA repair.[1] This intricate pathway operates through a sequential enzymatic cascade that tags substrate proteins with a polyubiquitin (B1169507) chain, marking them for destruction by the 26S proteasome.[1]

The key components of the ubiquitination cascade are:

-

Ubiquitin (Ub): A highly conserved 76-amino acid protein that serves as the molecular tag for degradation.

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner by forming a thioester bond with the C-terminus of ubiquitin.[2]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[2]

-

E3 Ubiquitin Ligase: The substrate recognition component of the UPS. E3 ligases specifically bind to both the target protein and the E2-ubiquitin complex, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast potential for substrate specificity.[1][3]

Multiple cycles of this process lead to the formation of a polyubiquitin chain on the target protein, which is then recognized by the 26S proteasome. The proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[1]

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

PROTACs: Hijacking the UPS for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules that have emerged as a revolutionary therapeutic modality.[4] Unlike traditional inhibitors that block a protein's function, PROTACs act as molecular matchmakers, harnessing the cell's own UPS to selectively eliminate disease-causing proteins.[1]

A PROTAC molecule consists of three key components:

-

A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This moiety recruits a specific E3 ligase.

-

A chemical linker: This connects the POI ligand and the E3 ligase ligand.

The mechanism of PROTAC-mediated degradation is a cyclical process:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[5] The stability and conformation of this complex are critical for degradation efficiency.[6]

-

Ubiquitination: The proximity induced by the ternary complex facilitates the E3 ligase-mediated transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is then released and can engage in another cycle of recruiting the POI to the E3 ligase, acting in a catalytic manner.[7]

Caption: PROTAC Mechanism of Action.

Quantitative Analysis of PROTAC-Mediated Degradation

The efficacy of a PROTAC is typically characterized by two key parameters: DC50 and Dmax.[8] These values are derived from dose-response experiments where cells are treated with varying concentrations of the PROTAC, and the level of the target protein is quantified.

-

DC50 (Degradation Concentration 50%): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

-

Dmax (Maximum Degradation): The maximal percentage of protein degradation achieved at high PROTAC concentrations.

It is important to note that PROTACs can exhibit a "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex.

| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | HEK293 | ~10 | >90 | |

| dBET1 | BRD4 | CRBN | HEK293 | ~50 | >90 | |

| ARV-110 | Androgen Receptor | VHL | VCaP | <1 | >95 | |

| Compound 8o | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | [2] |

| Compound 8o | KRAS G12D | VHL | HPAF-II | 52.96 | Not Reported | [2] |

| Compound 8o | KRAS G12D | VHL | AGS | 7.49 | 95 | [2] |

| GP262 | PI3K (p110γ) | Not Specified | MDA-MB-231 | 42.23 | 88.6 | |

| GP262 | mTOR | Not Specified | MDA-MB-231 | 45.4 | 74.9 |

Key Experimental Protocols

A variety of cellular and biochemical assays are employed to characterize the activity of PROTACs and elucidate their mechanism of action.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Protocol:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

Ternary Complex Formation Assays

Several biophysical and cellular assays can be used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.

Protocol:

-

Reagent Preparation: Use a purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). Use antibodies conjugated to a FRET donor (e.g., terbium) and a FRET acceptor (e.g., fluorescein) that recognize the respective tags.

-

Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.

-

Antibody Addition: Add the donor and acceptor-conjugated antibodies.

-

Signal Detection: After incubation, measure the FRET signal using a plate reader. A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the hook effect.

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is another proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.

Protocol:

-

Cell Line Engineering: Create a cell line where the endogenous target protein is tagged with a small peptide (e.g., HiBiT) and expresses the complementing large subunit (LgBiT) to form a functional NanoLuc luciferase.

-

Acceptor Expression: Transiently express the E3 ligase as a fusion with a fluorescent acceptor protein (e.g., HaloTag® labeled with a fluorescent ligand).

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

-

BRET Measurement: Measure the BRET signal in live cells. An increase in the BRET signal indicates the formation of the ternary complex.

In Vitro Proteasomal Degradation Assay

This cell-free assay directly assesses the degradation of a ubiquitinated substrate by purified proteasomes.

Protocol:

-

Substrate Preparation: Prepare a ubiquitinated target protein through an in vitro ubiquitination reaction.

-

Degradation Reaction: Incubate the ubiquitinated substrate with purified 26S proteasomes in a degradation buffer containing ATP.

-

Time Course Analysis: Take aliquots of the reaction at different time points.

-

Analysis: Analyze the degradation of the substrate over time by Western blotting for the target protein. A decrease in the protein signal indicates proteasomal degradation.

PROTAC Discovery and Development Workflow

The discovery and optimization of a PROTAC is an iterative process that involves cycles of design, synthesis, and biological evaluation.

Caption: A typical PROTAC drug discovery workflow.

This guide provides a foundational understanding of the ubiquitin-proteasome system and its exploitation by PROTACs for targeted protein degradation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in this rapidly evolving field of drug discovery.

References

- 1. timmslab.com [timmslab.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Attributes | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on the Cell Permeability of Maleimide-PEG Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the cell permeability of maleimide-polyethylene glycol (PEG) compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of bioconjugation and drug delivery. This guide covers the fundamental principles of maleimide-PEG chemistry, cellular uptake mechanisms, and the experimental protocols used to assess cell permeability.

Introduction to Maleimide-PEG Compounds

Maleimide-PEG compounds are bifunctional molecules that combine the specific reactivity of a maleimide (B117702) group with the biophysical properties of a polyethylene (B3416737) glycol (PEG) linker. The maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. This reaction is highly specific and efficient under physiological conditions, making it a valuable tool in bioconjugation.[1]

The PEG component of these compounds offers several advantages in a biological context. PEGylation, the process of attaching PEG chains to molecules, can enhance the solubility and stability of the conjugated substance. Furthermore, it can reduce immunogenicity and prolong circulation half-life by creating a hydrophilic shield that minimizes non-specific protein adsorption and renal clearance.

The cell permeability of maleimide-PEG compounds is a critical factor in the development of intracellular drug delivery systems and targeted therapeutics. Understanding how these molecules traverse the cell membrane is essential for designing effective drug conjugates.

Cellular Uptake Mechanisms of Maleimide-PEG Compounds

The cellular uptake of maleimide-PEG compounds is a multifaceted process that can involve both energy-dependent and energy-independent pathways. The presence of the maleimide group can significantly influence the mechanism of internalization.